pKa Shift vs. Non-Fluorinated Parent
The pKa of the carboxylic acid group in 3‑hydroxy‑5‑(trifluoromethyl)benzoic acid is predicted to be 3.65, a decrease of 0.41 log units compared to 3‑hydroxybenzoic acid (pKa 4.06). This acidification is attributable to the electron‑withdrawing effect of the meta‑CF3 substituent [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.65±0.10 (Predicted) |
| Comparator Or Baseline | 3-Hydroxybenzoic acid; pKa = 4.06 (measured at 19 °C) |
| Quantified Difference | ΔpKa = –0.41 (target is a stronger acid) |
| Conditions | Predicted value (target); experimentally measured at 19 °C (comparator) |
Why This Matters
A 0.41-unit pKa shift means the target compound is approximately 2.6‑fold more ionized at physiological pH 7.4, directly influencing salt selection, solubility, and passive membrane permeability in drug discovery programs.
- [1] ChemWhat. 3-Hydroxybenzoic acid. pKa: 4.06 (at 19 °C). https://www.chemwhat.com/3-hydroxybenzoic-acid-cas-99-06-9 View Source
